BENGHE Foundational & Exploratory

Check Availability & Pricing

In Vitro Activity of LS-104: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ls-104

cat. No.: B1675279

For Researchers, Scientists, and Drug Development Professionals

Abstract

LS-104 (also known as Tyrene CR-4) is a novel, non-ATP-competitive small-molecule inhibitor
targeting Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). This document
provides a comprehensive overview of the in vitro activity of LS-104, summarizing key findings
on its cytotoxic and apoptotic effects in various cancer cell lines. Detailed experimental
protocols for the assays cited and visualizations of the relevant signaling pathways are
included to support further research and development efforts.

Introduction

Aberrant kinase signaling is a hallmark of many malignancies. The JAK/STAT and FLT3
signaling pathways are critical for the proliferation and survival of certain cancer cells,
particularly in hematologic malignancies. The activating JAK2V617F mutation is prevalent in
myeloproliferative neoplasms (MPNSs), while activating mutations in FLT3 are found in a
significant subset of acute myeloid leukemia (AML) cases, conferring a poor prognosis. LS-104
has emerged as a promising therapeutic candidate that dually targets these key oncogenic
drivers through a non-ATP-competitive mechanism, suggesting a potential advantage in
overcoming resistance to traditional ATP-competitive inhibitors.

Mechanism of Action

LS-104 is a hydroxystyryl-acrylonitrile compound that inhibits the kinase activity of JAK2 and
FLT3. Unlike many kinase inhibitors that compete with ATP for binding to the kinase domain,
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LS-104's inhibitory effect is not reversible by elevated ATP concentrations.[1] This suggests an
allosteric or non-ATP-competitive mode of action. By inhibiting JAK2 and FLT3, LS-104
effectively blocks their autophosphorylation and the subsequent activation of downstream
signaling pathways, such as the STATS, ERK, and Akt pathways, which are crucial for cancer
cell proliferation and survival.[2]

Quantitative In Vitro Activity of LS-104

The in vitro efficacy of LS-104 has been evaluated across various hematologic cancer cell
lines. The data demonstrates potent cytotoxic and pro-apoptotic effects, particularly in cells
harboring activating mutations in JAK2 and FLT3.

Table 1: Cytotoxicity of LS-104 in Hematologic Cancer

Cell Lines
. Cancer Key
Cell Line ) Assay Type IC50 (pM) Reference
Type Mutation(s)
Erythroleuke ] ) Lipka et al.,
HEL } JAK2V617F Proliferation ~1.5
mia 2008
Ba/F3- Pro-B Cell ] ) Lipka et al.,
JAK2V617F Proliferation ~2.0
JAK2V617F Line 2008
Acute
) ) ) Kasper et al.,
MV4-11 Myeloid FLT3-ITD Proliferation ~0.5 2008
Leukemia
Acute
] ] ) Kasper et al.,
Molm-13 Myeloid FLT3-ITD Proliferation ~0.75 2008
Leukemia
Ba/F3-FLT3- Pro-B Cell ] ) Kasper et al.,
FLT3-ITD Proliferation ~1.0
ITD Line 2008

Note: IC50 values are approximate and derived from graphical representations in the cited
literature. For precise values, refer to the original publications.

Table 2: Apoptosis Induction by LS-104
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LS-104

Incubation

Apoptotic

Assay

Cell Line ) Reference
Conc. (pM) Time (h) Cells (%) Method
) Lipka et al.,
HEL 5 48 ~60% Annexin V/PI
2008
Ba/F3- ) Lipka et al.,
5 48 ~55% Annexin V/PI
JAK2V617F 2008
Significant ) Kasper et al.,
MV4-11 1 24 Annexin V/PI
Increase 2008
Significant ) Kasper et al.,
Molm-13 1 24 Annexin V/PI
Increase 2008

Note: Percentages are approximate and based on figures from the cited literature. "Significant

Increase" indicates a substantial rise in apoptosis compared to control, as reported in the study.

Signaling Pathways Targeted by LS-104

LS-104 exerts its effects by inhibiting key signaling nodes in cancer cells. The primary
pathways affected are the JAK/STAT pathway, driven by JAK2, and the FLT3 signaling

cascade.

JAKISTAT Signaling Pathway

In cells with the JAK2V617F mutation, JAK2 is constitutively active, leading to the
phosphorylation and activation of STAT proteins (primarily STAT3 and STAT5). Activated STATs
dimerize, translocate to the nucleus, and drive the transcription of genes involved in cell

proliferation, survival, and differentiation. LS-104 inhibits the autophosphorylation of JAK2,

thereby preventing the activation of STATs and shutting down this oncogenic signaling

cascade.
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Figure 1. Inhibition of the JAK/STAT signaling pathway by LS-104.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1675279?utm_src=pdf-body-img
https://www.benchchem.com/product/b1675279?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

FLT3 Signaling Pathway

In AML, internal tandem duplication (ITD) mutations in FLT3 lead to ligand-independent
dimerization and constitutive activation of the receptor's tyrosine kinase activity. This results in
the activation of multiple downstream pro-survival and proliferative pathways, including the
RAS/MEK/ERK and PI3K/Akt pathways, as well as STAT5. LS-104 inhibits the
autophosphorylation of the mutated FLT3 receptor, leading to the deactivation of these critical

downstream effectors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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